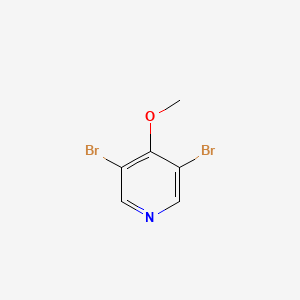

3,5-Dibromo-4-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in a multitude of natural products, including essential vitamins and alkaloids. researchgate.net Its derivatives are of paramount importance in both organic and medicinal chemistry. nih.govtandfonline.comenpress-publisher.comsciencepublishinggroup.com The polarity and ionizable nature of the pyridine ring often enhance the solubility and bioavailability of less soluble molecules, a desirable characteristic in drug design. enpress-publisher.com

The versatility of the pyridine nucleus as a starting material for structural modifications makes it a highly sought-after component in the pharmaceutical industry. enpress-publisher.com Pyridine derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govtandfonline.com This broad range of therapeutic potential has consistently fueled the interest of medicinal chemists in synthesizing novel pyridine-based compounds. researchgate.netenpress-publisher.com

Role of Halogenation and Alkoxy Substitution in Pyridine Ring Systems for Research and Development

The functionalization of the pyridine ring through halogenation and alkoxy substitution is a key strategy in the development of new chemical entities for research. nih.govnih.gov

Halogenation , the process of introducing one or more halogen atoms onto the pyridine ring, is a crucial transformation in synthetic chemistry. nih.govchemrxiv.org Halopyridines serve as versatile intermediates, enabling a wide array of subsequent bond-forming reactions, which is essential for creating diverse compound libraries for structure-activity relationship (SAR) studies. nih.govchemrxiv.org The introduction of halogens can significantly alter the electronic properties of the pyridine ring, often making it more susceptible to nucleophilic substitution reactions. researchgate.net However, direct electrophilic halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh reaction conditions. nih.govnih.gov

Alkoxy substitution , the introduction of an alkoxy group (like a methoxy (B1213986) group), also plays a vital role. The methoxy group is an electron-donating group which can influence the regioselectivity of further reactions on the pyridine ring. In the context of medicinal chemistry, alkoxy groups can impact a compound's metabolic stability and pharmacokinetic profile. The conversion of a hydroxyl group to a methoxy group, for instance, can prevent unwanted metabolic transformations.

The combination of both halogen and alkoxy substituents on a pyridine ring, as seen in 3,5-Dibromo-4-methoxypyridine, creates a highly functionalized and reactive scaffold. The bromine atoms provide sites for cross-coupling reactions, while the methoxy group modulates the electronic nature of the ring.

Overview of Research Trajectories for this compound and Related Analogs

Research involving this compound and its analogs primarily focuses on their utility as building blocks in organic synthesis. The presence of two bromine atoms at the 3 and 5 positions offers two "handles" for further chemical modifications, allowing for the creation of more complex molecules. nih.gov

Studies have explored the reactivity of related substituted methoxypyridines. For instance, research on the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides has shown that the presence of electron-withdrawing groups, such as bromine, on the pyridine ring can favor the formation of 1-methylpyridones. researchgate.net Specifically, the treatment of this compound with ethyl iodide has been noted in these studies. researchgate.net

Furthermore, analogs of this compound are investigated for their potential biological activities. For example, methoxypyridine derivatives have been explored as γ-secretase modulators in the context of Alzheimer's disease research. nih.gov While this specific research did not use this compound directly, it highlights the therapeutic interest in the broader class of methoxypyridine compounds.

The synthesis of related structures, such as 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine, further illustrates the importance of di-halogenated pyridines as versatile intermediates in chemical synthesis. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 25813-24-5 | nih.govsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C6H5Br2NO | nih.govchemical-suppliers.eu |

| Molecular Weight | 266.92 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 98% | sigmaaldrich.comfishersci.ca |

| InChI Key | VITQLRNAXLKYCU-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | COC1=C(C=NC=C1Br)Br | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITQLRNAXLKYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617778 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25813-24-5 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3,5-Dibromopyridine (B18299) Scaffolds

The foundational step in the synthesis of 3,5-Dibromo-4-methoxypyridine is the creation of the 3,5-dibromopyridine core. This is typically achieved through the direct bromination of pyridine (B92270) or its derivatives, a reaction that often requires harsh conditions due to the electron-deficient nature of the pyridine ring.

Bromination of Pyridine and its Derivatives

The direct bromination of pyridine is notoriously challenging, requiring high temperatures (over 300°C) and the use of corrosive and volatile bromine. acs.org These conditions are necessary to overcome the inherent low reactivity of the pyridine ring towards electrophilic aromatic substitution. acs.org Alternative methods have been developed to achieve bromination under milder conditions. For instance, pyridine can be brominated in fuming sulfuric acid at 130°C to yield 3-bromopyridine, with smaller amounts of dibrominated products like 2,5-dibromopyridine. researchgate.net

To circumvent the harsh conditions of direct bromination, researchers have explored the use of directing groups. For example, a facile and sustainable electrochemical bromination protocol has been developed that utilizes directing groups to control the regioselectivity, achieving meta-bromination of pyridine derivatives at room temperature with yields ranging from 28-95%. acs.org Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent, which can produce high yields (at least 60-80%) of brominated pyridines. google.com The bromination of pyridine derivatives with low activation levels, such as picolines, can also be accomplished under forced conditions. chempanda.com

| Reagent/Catalyst | Conditions | Product(s) | Yield |

| Bromine (Br₂) | >300°C | 3-Bromopyridine and dibromopyridines | - |

| Bromine in fuming H₂SO₄ | 130°C | 3-Bromopyridine, 2,5-dibromopyridine | - |

| Electrochemical Bromination | Room Temperature | meta-brominated pyridines | 28-95% |

| DBDMH | Varies | Brominated pyridines | 60-80% |

Regioselective Synthesis of Dibromopyridines

Achieving specific substitution patterns, such as the 3,5-dibromo arrangement, often requires regioselective synthetic strategies. One method to produce 3,5-dibromopyridine involves treating pyridine with bromine in the presence of sulfuric acid and thionyl chloride at 130°C, which can yield the desired product in approximately 82% yield after recrystallization. chemicalbook.com

Palladium-catalyzed coupling reactions have also been employed for the regioselective synthesis of substituted bromopyridines. For instance, 3,5-dibromo-2-pyrone can undergo facile Pd(0)-catalyzed coupling with various alkynes to yield 3-alkynyl-5-bromo-2-pyrones with good to excellent regioselectivity. nih.gov While not directly producing 3,5-dibromopyridine, this demonstrates the utility of catalytic methods in controlling substitution patterns on pyridine-like rings.

Introduction of the Methoxy (B1213986) Group

Once the 3,5-dibromopyridine scaffold is in place, the next critical step is the introduction of the methoxy group at the 4-position. This is typically accomplished through nucleophilic aromatic substitution or by converting a pre-existing functional group at the 4-position.

Nucleophilic Aromatic Substitution with Methoxide (B1231860) Reagents

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles onto an aromatic ring. In the context of pyridine, nucleophilic attack is favored at the 2- and 4-positions because the anionic intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.com This makes the 4-position of the 3,5-dibromopyridine ring a prime target for nucleophilic attack by a methoxide reagent.

The reaction of halopyridines with sodium methoxide in a suitable solvent, such as ethanol, can be facilitated by microwave heating to achieve high yields of the corresponding methoxypyridine. tandfonline.com For instance, the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol under microwave irradiation gives 2-ethoxy-5-bromopyridine in 90% yield. tandfonline.com A similar principle applies to the introduction of a methoxy group at the 4-position of 3,5-dibromopyridine.

| Substrate | Nucleophile | Conditions | Product | Yield |

| 2,5-Dibromopyridine | Sodium Ethoxide | Microwave, Ethanol | 2-Ethoxy-5-bromopyridine | 90% |

| 2,6-Dibromopyridine | Sodium Thiomethoxide | Microwave, Ethanol | 2-Bromo-6-(methylthio)pyridine | 93% |

Conversion Strategies from Hydroxypyridines or Chloropyridines

An alternative to direct nucleophilic substitution on the dibrominated scaffold is to start with a pyridine ring that already contains a suitable leaving group or a precursor to the methoxy group at the 4-position.

From Hydroxypyridines: 4-Hydroxypyridine (B47283) can be synthesized through various methods, including the diazotization of 4-aminopyridine (B3432731) followed by hydrolysis, which can achieve yields of approximately 92%. guidechem.com Once formed, the hydroxyl group can be converted to a methoxy group.

From Chloropyridines: 4-Chloropyridine (B1293800) can also serve as a precursor. The synthesis of 4-chloro-3-methoxy-2-methyl-pyridine, for example, has been achieved by reacting 3-methoxy-2-methyl-4-pyranone with excess phosphorus oxychloride. scispace.comgoogle.com The resulting 4-chloro derivative can then undergo nucleophilic substitution with a methoxide source to introduce the methoxy group.

Advanced Synthetic Strategies for this compound

More direct and efficient routes to this compound are continually being explored. One patented method describes a one-step synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine via diazotization, with yields ranging from 65-83%. google.com This iodo-substituted intermediate could potentially undergo a subsequent nucleophilic substitution with methoxide to yield the target compound.

Another approach involves the synthesis of 3,5-dibromo-4-aminopyridine from 4-aminopyridine through bromination, followed by diazotization to introduce a bromo group at the 4-position, and then a halogen exchange reaction to yield 3,5-dibromo-4-iodopyridine. google.com This multi-step process highlights the synthetic challenges in accessing highly substituted pyridines.

While a direct, high-yield synthesis of this compound from readily available starting materials is not extensively detailed in the reviewed literature, the combination of established bromination techniques and nucleophilic aromatic substitution reactions provides a clear and viable pathway to this important chemical intermediate.

Directed Metalation Approaches for Substituted Alkoxypyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org The resulting organolithium species can then react with various electrophiles to introduce a wide range of substituents.

For alkoxypyridines, the methoxy group can act as a DMG. The synthesis of substituted alkoxypyridines often begins with commercially available 4-methoxypyridine (B45360) or its precursor, 4-chloropyridine hydrochloride, which can be converted to 4-methoxypyridine via nucleophilic substitution with sodium methoxide. arkat-usa.orgresearchgate.net

Directed lithiation of 4-methoxypyridine at the C-3 position can be accomplished using bases like mesityllithium (MesLi) or phenyllithium (PhLi) in tetrahydrofuran (THF), leading to good yields of 3-substituted products upon addition of an electrophile. arkat-usa.orgresearchgate.net Furthermore, the C-2 position of 4-methoxypyridine can be lithiated using a combination of n-butyllithium (n-BuLi) and lithium N,N-dimethylethanolamine (LiDMAE), followed by bromination with 1,2-dibromotetrachloroethane to yield 2-bromo-4-methoxypyridine. arkat-usa.orgresearchgate.net This monosubstituted intermediate can then undergo a second directed lithiation at the C-3 position with lithium tetramethylpiperidide (LTMP), allowing for the introduction of a second substituent. arkat-usa.orgresearchgate.net

The regioselective metalation of 2,5-dibromo-4-methoxypyridine has also been investigated. arkat-usa.orgresearchgate.net Treatment of this compound with isopropylmagnesium chloride, followed by the addition of an electrophile such as 2-chloroquinoline-3-carbaldehyde, results in substitution at the C-3 position. arkat-usa.orgresearchgate.net

| Starting Material | Reagents | Position of Metalation | Electrophile | Product |

|---|---|---|---|---|

| 4-Methoxypyridine | mesityllithium (MesLi) or phenyllithium (PhLi) in THF | C-3 | Generic Electrophile (E+) | 3-E-4-methoxypyridine |

| 4-Methoxypyridine | n-BuLi-LiDMAE, then 1,2-dibromotetrachloroethane | C-2 | Br+ | 2-Bromo-4-methoxypyridine |

| 2-Bromo-4-methoxypyridine | Lithium tetramethylpiperidide (LTMP) | C-3 | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde |

| 2,5-Dibromo-4-methoxypyridine | isopropylmagnesium chloride | C-3 | 2-chloroquinoline-3-carbaldehyde | (2,5-Dibromo-4-methoxypyridin-3-yl)(2-chloroquinolin-3-yl)methanol |

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry has emerged as a valuable tool in organic synthesis, offering advantages such as improved safety, scalability, and reaction control. While specific applications in the synthesis of this compound are not extensively documented, the principles of flow chemistry are applicable to the synthesis of substituted pyridines in general.

Continuous flow methodologies have been successfully employed for various reactions involved in the synthesis of heterocyclic compounds, including those that are difficult or hazardous to perform in batch processes. For instance, flow reactors can be used for reactions involving highly reactive intermediates or exothermic processes, allowing for precise temperature control and short reaction times. The synthesis of marine-derived drugs, which often feature substituted aromatic cores, has benefited from continuous flow approaches. nih.gov

The integration of in-line purification and real-time reaction monitoring in flow systems can streamline multi-step syntheses and facilitate process optimization. africacommons.net Given the multi-step nature of many pyridine syntheses, flow chemistry presents a promising avenue for the efficient and scalable production of compounds like this compound.

One-Step and Multi-Step Synthetic Sequences

The synthesis of this compound is typically achieved through multi-step sequences, as one-pot methodologies for this specific substitution pattern are not well-established. core.ac.ukmdpi.comlibretexts.org

A documented multi-step synthesis starts from 2,5-dibromopyridine. researchgate.net This starting material can be regioselectively lithiated at the C-4 position, followed by quenching with an electrophile to introduce a substituent at this position. researchgate.net For the synthesis of 2,5-dibromo-4-methoxypyridine, a key intermediate is 2,5-dibromo-4-iodopyridine. This can be prepared from 2,5-dibromopyridine via a C-4 lithiation followed by iodination. The subsequent conversion to 2,5-dibromo-4-methoxypyridine is achieved in high yield. researchgate.net

Another approach involves the bromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine. google.com This intermediate can then undergo a Sandmeyer-type reaction, involving diazotization followed by substitution, to introduce different functional groups at the 4-position. For instance, diazotization of 3,5-dibromo-4-aminopyridine followed by treatment with a bromide source can lead to 3,4,5-tribromopyridine (B189418), which can then undergo nucleophilic substitution with sodium methoxide. google.com Alternatively, diazotization in the presence of iodide ions can yield 3,5-dibromo-4-iodopyridine. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 2,5-Dibromopyridine | Lithiation at C-4 followed by iodination | 2,5-Dibromo-4-iodopyridine | - |

| 2 | 2,5-Dibromo-4-iodopyridine | - | 2,5-Dibromo-4-methoxypyridine | 85% |

Purification and Isolation Methodologies for Brominated Methoxypyridines

The purification of brominated methoxypyridines is a critical step to ensure the isolation of the target compound in high purity. Common impurities in these reactions include unreacted starting materials, byproducts from side reactions, and residual reagents. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Recrystallization is a widely used technique for purifying solid compounds. google.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For brominated aromatic compounds, solvents such as toluene, chloroform, and various dichloro- and dibromoethanes can be effective. google.com The addition of a base, such as pyridine or triethylamine, during recrystallization can help to neutralize any acidic impurities like hydrogen bromide that may be present. google.com

Chromatography is another powerful purification method. Column chromatography using silica gel is frequently employed for the separation of closely related compounds. chemicalbook.com The choice of eluent is crucial for achieving good separation. For brominated pyridines, a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate is often used. chemicalbook.com The polarity of the eluent can be adjusted to optimize the separation. Other chromatographic techniques, such as mixed-mode chromatography, which combines different separation mechanisms like ion exchange and hydrophobic interactions, can also be utilized for the purification of complex mixtures. bioradiations.com

Following purification, the identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Chemical Reactivity and Transformation Studies

Reactivity Profiles of Bromine Substituents on the Pyridine (B92270) Ring

The bromine atoms at the 3 and 5 positions of the pyridine ring are pivotal to the molecule's reactivity, primarily serving as effective leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. Their presence also influences the ring's susceptibility to nucleophilic attack.

The carbon-bromine bond in 3,5-Dibromo-4-methoxypyridine can be readily activated by transition metal catalysts, such as palladium complexes, making it a valuable substrate for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in synthetic organic chemistry.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar dibrominated pyridine systems provides a strong precedent for its behavior. For instance, the Suzuki coupling of 3,5-Dibromopyridine (B18299) with 4-ethoxycarbonylphenylboronic acid has been successfully demonstrated. rsc.org

In a typical Suzuki-Miyaura reaction, one or both bromine atoms of this compound would be expected to undergo coupling with a boronic acid in the presence of a palladium catalyst and a base. The reaction's regioselectivity, determining whether one or both bromine atoms react, can often be controlled by adjusting the stoichiometry of the reagents and the reaction conditions. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that sequential and regioselective Suzuki-Miyaura couplings can be achieved by carefully controlling the amount of the boronic acid used. beilstein-journals.org This suggests that mono- or di-substituted products could be selectively synthesized from this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3,5-Dibromopyridine | 4-ethoxycarbonylphenylboronic acid | Pd(PPh3)4 | CsCO3 | Ethanol | 56% (di-substituted) rsc.org |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water/Methanol (B129727) | 55% (di-substituted) nih.gov |

The Negishi coupling is another important palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, a Negishi coupling would involve its reaction with an organozinc reagent in the presence of a suitable catalyst. This would result in the substitution of one or both bromine atoms with the organic group from the organozinc compound. The versatility of the Negishi coupling has been demonstrated in the synthesis of complex molecules, including ligands for CRF receptors, where a palladium-catalyzed coupling of a 3-pyridyl zinc intermediate was a key step. nih.gov The reaction conditions, particularly the choice of catalyst and ligands, can be optimized to achieve high yields and selectivity. nih.gov

Table 2: General Parameters for Negishi Coupling of Aryl Bromides

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent |

|---|---|---|---|---|

| Aryl Bromide | Alkylzinc Halide | Pd(OAc)2 | CPhos | THF/Toluene |

| Aryl Bromide | Arylzinc Halide | Pd2(dba)3 | PCyp3 | THF/NMP |

In general, nucleophilic aromatic substitution on a pyridine ring is facilitated by electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org The reaction of substituted halopyridines with nucleophiles like sodium methoxide (B1231860) typically proceeds via an addition-elimination mechanism. youtube.com For 3,5-disubstituted halopyridines, the reactivity towards nucleophiles is generally lower than that of 2- or 4-substituted isomers because the negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom through resonance. youtube.com However, strong nucleophiles under forcing conditions can still effect substitution.

Utility of Bromine as a Leaving Group in Cross-Coupling Reactions

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the 4-position of the pyridine ring exerts a significant electronic influence on the molecule's reactivity. It is an electron-donating group through resonance, where the oxygen's lone pair of electrons can be delocalized into the aromatic system. This electron-donating effect increases the electron density of the pyridine ring.

This increase in electron density generally activates the ring towards electrophilic substitution, although electrophilic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Conversely, the electron-donating nature of the methoxy group can decrease the ring's reactivity towards nucleophilic attack by destabilizing the negatively charged intermediate.

In the context of cross-coupling reactions, the electronic nature of the substituents on the pyridine ring can influence the catalytic activity. For instance, in iron-catalyzed Suzuki-Miyaura couplings, electron-donating groups on the pyridine ring were found to result in lower catalytic yields compared to electron-withdrawing groups. nih.gov This suggests that the methoxy group in this compound might modulate the reactivity of the bromine atoms in such reactions.

Transformations Involving the Methoxy Moiety (e.g., Demethylation, Ether Cleavage)

The methoxy group of this compound represents a key site for chemical transformation, primarily through ether cleavage or demethylation to yield the corresponding 4-hydroxy derivative. While specific studies detailing the demethylation of this compound are not extensively documented, the reactivity of aryl methyl ethers is well-established, and these principles are applicable.

One of the most effective reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.gov The reaction is thought to proceed via the formation of an initial ether-BBr₃ adduct. ufp.pt For many ethers, a novel bimolecular pathway has been proposed where one ether-BBr₃ adduct acts as a bromide donor to attack the alkyl group of a second adduct. ufp.pt However, the precise mechanism can be complex and may involve charged intermediates. nih.govnih.gov Density functional theory calculations suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether like anisole (B1667542). nih.govnih.gov This reaction is typically performed at low temperatures in an inert solvent, such as dichloromethane, to mitigate potential side reactions. researchgate.net

Alternative reagents for demethylation include strong acids like hydrobromic acid (HBr). researchgate.net However, these conditions are often harsh and can be incompatible with other sensitive functional groups.

Pyridine Nitrogen Reactivity: Quaternization and Pyridone Formation

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles such as alkyl halides. This reactivity leads to the formation of quaternary pyridinium (B92312) salts and can be followed by further transformations to yield pyridone structures.

Alkylation Reactions of Pyridine Nitrogen

The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-alkyl-4-methoxypyridinium salts, a process known as quaternization. In the case of this compound, treatment with various alkyl iodides (e.g., ethyl iodide, isopropyl iodide) results in the alkylation of the pyridine nitrogen. However, this reaction is often in competition with the formation of N-alkyl-4-pyridones, especially in the presence of a solvent.

Conversion of 4-Methoxypyridines to N-Methyl-4-pyridones

A significant transformation of 4-methoxypyridines, including the 3,5-dibromo substituted variant, is their conversion to N-alkyl-4-pyridones upon reaction with alkyl iodides. For instance, when this compound is treated with ethyl iodide in a solvent, the major product is 3,5-dibromo-1-ethylpyridin-4(1H)-one. Interestingly, this reaction can also generate small amounts of the N-methylated pyridone, suggesting a complex reaction pathway where the methoxy group can act as a source of a methyl group. A similar outcome is observed when using isopropyl iodide.

Influence of Substituents and Solvents on Reaction Outcomes

The outcome of the reaction between 4-methoxypyridines and alkyl iodides is highly dependent on both the substituents on the pyridine ring and the reaction solvent.

Solvent Effects: The presence of a solvent significantly promotes the formation of the N-alkyl-4-pyridone over the simple quaternized pyridinium salt. Studies on various 4-methoxypyridine derivatives show that while the reaction with methyl iodide in the absence of a solvent may yield only the pyridinium salt, conducting the reaction in solvents like toluene, acetonitrile, methanol, THF, or DMF favors the formation of the 1-methylpyridone. In the case of DMF, the pyridone can be the exclusive product.

The table below summarizes the product distribution for the reaction of this compound with different alkyl iodides.

Table 1: Reaction of this compound with Alkyl Iodides

| Alkyl Iodide | Main Product | Minor Product(s) |

|---|---|---|

| Ethyl Iodide | 3,5-dibromo-1-ethylpyridin-4(1H)-one | 3,5-dibromo-1-methylpyridin-4(1H)-one |

| Isopropyl Iodide | 3,5-dibromo-1-isopropylpyridin-4(1H)-one | 3,5-dibromo-1-methylpyridin-4(1H)-one |

Mechanistic Investigations of Key Reactions

The conversion of 4-methoxypyridines to N-alkyl-4-pyridones is a mechanistically intriguing transformation. One proposed mechanism involves an initial N-alkylation to form the quaternary pyridinium salt. This intermediate can then undergo a rearrangement where the methyl group from the methoxy moiety is transferred.

Alternatively, the reaction may proceed through a pathway where the iodide ion attacks the methyl group of the methoxy moiety in the N-alkylated intermediate. This demethylation would form a 4-hydroxy-N-alkylpyridinium salt, which exists in equilibrium with its pyridone tautomer. The presence of trace amounts of N-methylpyridone when using higher alkyl iodides suggests that the alkyl iodide can react with the starting material to produce small quantities of methyl iodide, which then participates in the reaction.

For the ether cleavage reaction using BBr₃, mechanistic studies on model compounds like anisole have provided deep insights. The reaction is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. nih.govgvsu.edu Subsequent cleavage of the carbon-oxygen bond is the key step. While a simple Sₙ2 attack by a bromide ion on the methyl group of a cationic intermediate was initially considered, calculations have shown this to be thermodynamically unfavorable. nih.gov More recent computational studies favor a bimolecular mechanism where a bromide from one BBr₃-ether adduct attacks the methyl group of a second adduct. ufp.ptgvsu.edu This highlights the complexity of seemingly straightforward transformations and underscores the importance of detailed mechanistic studies.

Design and Synthesis of Novel Derivatives and Analogs

Structure-Activity Relationship (SAR) Driven Design Principles

The design of novel derivatives from 3,5-Dibromo-4-methoxypyridine is heavily guided by structure-activity relationship (SAR) studies. The core principle involves systematically modifying the three key positions—the C-3 bromine, the C-5 bromine, and the C-4 methoxy (B1213986) group—to probe interactions with biological targets and optimize desired properties.

Role of the Pyridine (B92270) Core : The pyridine ring itself is a prevalent "privileged scaffold" in medicinal chemistry, known for its ability to form hydrogen bonds via the nitrogen atom, engage in π-stacking interactions, and serve as a bioisostere for a phenyl ring. Its presence is fundamental to the biological activity of many derivatives. nih.gov

The 3,5-Dihalogen Substitution : SAR studies on analogous compounds, such as 3,5-dichloropyridine (B137275) derivatives, have revealed that the 3,5-dihalogen pattern can be critical for potent biological activity. nih.gov In one study on P2X(7) receptor antagonists, this specific substitution was found to be essential for inhibitory function. nih.gov The bromine atoms on the this compound scaffold act as key handles for introducing diverse substituents via cross-coupling reactions. This allows for the exploration of various chemical spaces to enhance target binding. The size, electronics, and hydrogen-bonding capacity of the groups introduced at these positions can dramatically influence potency and selectivity. nih.gov

The 4-Methoxy Group : The methoxy group at the C-4 position significantly influences the electronic properties of the pyridine ring. As an electron-donating group, it can modulate the reactivity of the ring and the adjacent bromine atoms. Furthermore, the methoxy group itself can be a point of modification. Its conversion to a hydroxyl group introduces a hydrogen bond donor, which can be crucial for anchoring a molecule within a biological target's active site. In the development of gamma-secretase modulators, the incorporation of a methoxypyridine motif was shown to improve both activity and physicochemical properties like solubility. nih.gov

The overarching design strategy involves leveraging these three positions to create a library of compounds with varied steric and electronic profiles. By systematically replacing the bromine atoms with different aryl, heteroaryl, alkyl, or amino groups and modifying the methoxy group, researchers can build a comprehensive SAR model to identify key interactions and develop optimized lead compounds.

**4.2. Synthetic Strategies for Diversification of the Pyridine Core

The chemical architecture of this compound offers multiple avenues for synthetic modification, enabling the creation of a wide array of derivatives. The primary strategies focus on the selective functionalization of the brominated positions and chemical alteration of the methoxy group.

The two bromine atoms at the C-3 and C-5 positions are prime sites for diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling : This reaction is a powerful method for forming carbon-carbon bonds by coupling the dibromopyridine with various aryl or vinyl boronic acids or esters. libretexts.org It allows for the introduction of a wide range of substituted phenyl, heteroaryl, and other unsaturated moieties. Studies on analogous 3,5-dihalogenated pyridinones have shown that mono-arylation can occur selectively, often at the C-5 position, leaving the C-3 halide available for subsequent, different functionalization. nih.govfigshare.com This stepwise approach enables the synthesis of differentially 3,5-disubstituted pyridines.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Brominated Pyridine Scaffolds

| Entry | Aryl Halide | Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine | 85 | nih.gov |

| 2 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 | nih.govresearchgate.net |

| 3 | 3,5-Dibromo-N-methyl-4-methoxypyridin-2-one | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 3-Bromo-5-(4-fluorophenyl)-N-methyl-4-methoxypyridin-2-one | 83 | nih.gov |

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the brominated positions and a terminal alkyne, yielding arylalkyne structures. wikipedia.orglibretexts.orgorganic-chemistry.org This is a valuable method for introducing linear, rigid linkers or for creating precursors for more complex heterocyclic systems. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. gold-chemistry.orgnih.gov

Table 2: Examples of Sonogashira Coupling with Aryl Bromides

| Entry | Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 1 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | 1-Nitro-4-(phenylethynyl)benzene | 95 | nih.gov |

| 2 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | 2-(Phenylethynyl)pyridine | 85 | nih.gov |

| 3 | 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | 4-(Phenylethynyl)acetophenone | 91 | nih.gov |

Buchwald-Hartwig Amination : To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is employed. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl bromide with primary or secondary amines, amides, or other nitrogen nucleophiles, providing access to a diverse range of aminopyridine derivatives. organic-chemistry.orgacsgcipr.orgnih.gov

The methoxy group at the C-4 position is another key site for structural modification. The most common transformation is O-demethylation to unmask the corresponding 4-hydroxypyridine (B47283).

O-Demethylation : Cleavage of the methyl-ether bond can be achieved using various reagents, such as strong protic acids (HBr) or Lewis acids (e.g., boron tribromide, BBr₃). This conversion is valuable as the resulting hydroxyl group can serve as a hydrogen bond donor, which is often a critical interaction for binding to biological targets. The product, 3,5-Dibromo-4-hydroxypyridine, can also serve as a precursor for introducing new alkoxy or aryloxy groups via Williamson ether synthesis.

The outcome of derivative synthesis is significantly influenced by the electronic and steric effects of the substituents on the this compound core.

Electronic Effects : The pyridine nitrogen is electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution. The two bromine atoms are also electron-withdrawing via induction but can donate electron density through resonance. Conversely, the C-4 methoxy group is a strong electron-donating group through resonance. This electronic push-pull system dictates the reactivity of the C-3 and C-5 positions. In related systems like 3,5-dihalogeno-4-methoxy-pyridinones, the C-5 position is often more reactive in Suzuki couplings than the C-3 position, a preference attributed to the complex electronic influence of the ring nitrogen and the C-2 one group. nih.govfigshare.com

Steric Effects : In cross-coupling reactions, steric hindrance from substituents adjacent to the reaction site can significantly impact reactivity and yield. For this compound, the positions are relatively unhindered. However, when synthesizing tri-substituted derivatives from precursors like 3,4,5-tribromopyridines, the C-4 position is often the most reactive, partly due to its less hindered environment compared to the C-3 and C-5 positions, which are flanked by the C-4 bromine and the C-2/C-6 protons. beilstein-journals.org The choice of palladium catalyst and, particularly, the phosphine (B1218219) ligand is crucial for overcoming steric challenges and achieving high yields.

Library Synthesis and High-Throughput Screening Considerations

The synthetic versatility of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening (HTS). nih.gov The goal is to rapidly produce a large number of structurally diverse analogs to efficiently explore the chemical space around the core scaffold. whiterose.ac.uk

The cross-coupling reactions described in section 4.2.1 are particularly well-suited for library synthesis. By using an array of different boronic acids (for Suzuki coupling), terminal alkynes (for Sonogashira coupling), or amines (for Buchwald-Hartwig amination) in a parallel synthesis format, hundreds or thousands of distinct C-3 and C-5 substituted derivatives can be generated.

Key considerations for adapting these syntheses for HTS include:

Robustness of Reactions : The chosen reactions must be high-yielding and tolerant of a wide variety of functional groups present in the building blocks.

Automation : Reactions are often performed in multi-well plates using automated liquid handlers to dispense reagents.

Purification : Purification is typically streamlined using techniques like mass-triggered preparative HPLC to handle large numbers of samples efficiently.

Building Block Availability : A diverse and readily available collection of building blocks (boronic acids, alkynes, amines) is essential for creating a structurally rich library.

A common library synthesis strategy might involve a two-step diversification. First, a mono-functionalization at the more reactive C-5 position is performed with a set of building blocks. The resulting pool of 3-bromo-5-substituted-4-methoxypyridines is then subjected to a second cross-coupling reaction at the C-3 position using a different set of building blocks, exponentially increasing the number of final products. nih.gov

Development of Fused Heterocyclic Systems Incorporating Pyridine Moieties

Beyond simple substitution, the this compound scaffold can be used to construct more complex, rigid fused heterocyclic systems. These structures are of great interest in medicinal chemistry as their conformational rigidity can lead to higher binding affinity and selectivity for biological targets. ias.ac.in

The general strategy involves a two-step process:

Installation of Reactive Functional Groups : First, the bromine atoms at the C-3 and C-5 positions are replaced with functional groups that can participate in a subsequent cyclization (annulation) reaction. This is typically achieved via the cross-coupling methods previously discussed. For example, one might install an ortho-aminoaryl group at C-3 and a carboxylate group at C-4 (after demethylation and derivatization).

Intramolecular Cyclization : The newly introduced groups are then induced to react with each other or with an adjacent atom on the pyridine ring to form a new ring.

Possible fused systems that could be envisioned starting from derivatives of this compound include:

Pyrido[3,4-d]pyrimidines : By installing an amine at C-3 and an aminocarbonyl group at C-4, a subsequent condensation reaction could form a fused pyrimidine (B1678525) ring.

Furo[3,2-c]pyridines or Furo[3,4-c]pyridines : Functionalization with an ortho-hydroxyaryl group at C-3 or C-5, followed by an intramolecular cyclization (e.g., a copper-catalyzed Ullmann-type coupling), could form a fused furan (B31954) ring.

Pyrrolo[3,2-c]pyridines : Similar to the furan case, using an ortho-aminoaryl group could lead to the formation of a fused pyrrole (B145914) ring.

These annulation reactions create novel, tricyclic scaffolds, significantly expanding the structural diversity and potential biological activity of compounds derived from the initial this compound starting material. science.govorganic-chemistry.org

Biological and Pharmacological Research Applications of 3,5 Dibromo 4 Methoxypyridine Derivatives

General Applications in Medicinal Chemistry Research

The 3,5-dibromo-4-methoxypyridine core is a valuable building block in medicinal chemistry due to the reactivity of its bromine atoms, which can be readily displaced or utilized in cross-coupling reactions to introduce a variety of functional groups. This allows for the systematic modification of the pyridine (B92270) scaffold to explore structure-activity relationships (SAR) and optimize pharmacological profiles. The methoxy (B1213986) group at the 4-position also influences the electronic properties of the pyridine ring and can be a key interaction point with biological targets.

Researchers utilize this scaffold to synthesize libraries of compounds for screening against various diseases. The di-bromo substitution pattern offers opportunities for creating molecules with specific spatial arrangements of substituents, which is crucial for achieving high affinity and selectivity for target proteins such as enzymes and receptors. The development of novel synthetic methodologies that employ this and similar halogenated pyridines continues to expand the toolkit of medicinal chemists, enabling the creation of complex molecules with therapeutic potential.

Antimicrobial Research Applications

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of pyridine and related heterocyclic systems have historically been a rich source of compounds with antibacterial, antifungal, and antiviral activities.

Antibacterial Activity Studies

While direct studies on the antibacterial activity of this compound derivatives are not extensively documented in publicly available research, the broader class of substituted pyridines has shown significant promise. For instance, various 3,5-disubstituted pyridines have been synthesized and evaluated as antimicrobial agents, with some demonstrating remarkable activity comparable to existing antibiotics. The structural motif of a di-substituted pyridine is a key feature in many compounds designed to inhibit bacterial growth.

Research into novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety has yielded compounds with potent activity against Gram-positive bacteria, including drug-resistant strains. One such compound exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL. This highlights the potential of pyridine-based structures in overcoming antibiotic resistance.

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Target Bacteria | Activity (MIC) | Reference |

| 3,5-disubstituted pyridines | Various bacteria | Comparable to oxytetracycline | bohrium.com |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative | Gram-positive bacteria | 0.25 µg/mL | acs.org |

Antifungal Activity Investigations

The pyridine scaffold is also integral to the development of antifungal agents. Studies have shown that certain pyridine and pyrimidine (B1678525) derivatives can inhibit the growth of pathogenic fungi, such as Candida albicans, by targeting essential biosynthetic pathways like ergosterol synthesis.

Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated significant antifungal activity. Specifically, a bis-(imidazole)-pyridine hybrid with a bromo-substituent showed activity against C. albicans. Other derivatives in this class exhibited potent and broad-spectrum antifungal effects, with MIC values ranging from 3.9 to 62.5 µg/mL against various human and plant pathogenic fungi. These findings underscore the potential of pyridine-based compounds in addressing fungal infections in both medicine and agriculture.

Table 2: Antifungal Activity of Pyridine-Based Compounds

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

| Pyridines and Pyrimidines | Candida albicans | Putative inhibition of lanosterol demethylase | nih.gov |

| Bis-(imidazole)-pyridine hybrid (bromo-substituted) | Candida albicans (wild type) | 62.5 µg/mL | nih.gov |

| Bis-(imidazole/benzimidazole)-pyridine derivatives | Various fungal strains | 3.9 - 31.25 µg/mL | nih.gov |

Antiviral Properties Research

The investigation of pyridine derivatives for antiviral applications is an active area of research. While specific studies focusing on derivatives of this compound are limited, related structures have been explored. For example, 4,5-disubstituted 1,2,3-triazole nucleoside analogues of ribavirin, a broad-spectrum antiviral agent, have been evaluated for their activity against various respiratory viruses. In one study, a bromo-substituted triazole nucleoside showed reduced antiviral activity compared to other analogues, indicating that the nature of the substituent is critical for efficacy.

Anticancer Research and Antitumor Potential

The development of targeted cancer therapies is a primary focus of modern medicinal chemistry. Pyridine and pyrimidine-based compounds are prominent in this field, with many approved drugs and clinical candidates featuring these heterocyclic cores. They often function by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Derivatives of 3,5-diarylpyridines have been investigated as inhibitors of tubulin polymerization, a validated target for anticancer drugs. By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Molecular docking studies have suggested that a pyridine skeleton can lead to the development of potent tubulin inhibitors.

Modulation of Cell Proliferation and Apoptosis Induction Studies

A crucial mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death, in tumor cells. Research on novel pyrido[2,3-d]pyrimidine derivatives has identified compounds with potent cytotoxic effects against cancer cell lines. One such compound was found to significantly activate apoptosis in breast cancer cells (MCF-7), increasing the total apoptosis rate by over 58-fold compared to untreated cells. This compound also caused cell cycle arrest at the G1 phase. These effects were linked to the inhibition of PIM-1 kinase, a protein often overexpressed in cancers.

The ability of pyridine-based molecules to modulate critical cellular processes highlights the therapeutic potential of this class of compounds. The this compound scaffold provides a strategic starting point for the design and synthesis of novel agents that can selectively target cancer cells and induce their apoptotic demise.

Table 3: Anticancer Activity of a Pyrido[2,3-d]pyrimidine Derivative

| Cell Line | Activity | Mechanism | Reference |

| MCF-7 (Breast Cancer) | IC50 = 0.57 µM | PIM-1 Kinase Inhibition, Apoptosis Induction, G1 Cell Cycle Arrest | nih.gov |

| HepG2 (Liver Cancer) | IC50 = 1.13 µM | PIM-1 Kinase Inhibition | nih.gov |

Targeting Specific Cancer Cell Lines

Derivatives of pyridine are a significant class of heterocyclic compounds investigated for their potential as anticancer agents. arabjchem.org Research has shown that the antiproliferative activity of pyridine derivatives can be influenced by the nature and position of substituents on the pyridine ring. nih.gov For instance, the presence of electron-withdrawing groups, such as halogens (like the bromo groups in the parent compound), and electron-donating groups, such as a methoxy group, can modulate the cytotoxic effects of these compounds against various cancer cell lines. nih.gov

The evaluation of novel pyridine derivatives often involves screening against a panel of human cancer cell lines to determine their potency and selectivity. Commonly used cell lines in these studies include those derived from breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549, NCI-H460), colon cancer (e.g., HCT-116), and liver cancer (e.g., HepG2). arabjchem.orgnih.gov For example, studies on pyrazolo[3,4-b]pyridine-bridged derivatives have demonstrated significant anti-proliferative action against cell lines such as MDA-MB-231, MCF-7, Kyse150, and HeLa. arabjchem.org

The mechanism of action for many anticancer pyridine derivatives involves the inhibition of critical cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The structural features of this compound derivatives could be exploited to design novel compounds that target specific signaling pathways or cellular components within cancer cells. The interactive table below summarizes the antiproliferative activity of some reported pyridine derivatives against various cancer cell lines, illustrating the potential for this class of compounds in oncology research.

| Pyridine Derivative Class | Target Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine-bridged derivatives | MDA-MB-231, MCF-7, Kyse150, HeLa | Anti-proliferative action, G2/M phase arrest | arabjchem.org |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Potent antiproliferative activity, inhibition of tubulin polymerization | nih.gov |

| Pyrido[2,1-b] quinazoline fused derivatives | A549, NCI-H460 | Cytotoxic action | arabjchem.org |

| Picolinamide derivatives with dithiocarbamate and (thio)urea moieties | A549 | Cytotoxicity and VEGFR-2 inhibition | arabjchem.org |

Enzyme Inhibition and Receptor Modulation Studies

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs. mdpi.com CYP1A2 is a key member of this family, responsible for the metabolism of numerous clinically important drugs. mdpi.com Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the pharmacokinetic and pharmacodynamic profiles of co-administered drugs. Therefore, the investigation of new chemical entities for their potential to inhibit CYP1A2 is a critical step in drug discovery and development.

Various classes of compounds have been identified as inhibitors of CYP1A2, with their inhibitory mechanisms being either direct or mechanism-based. nih.gov The structure of the inhibitor plays a significant role in its interaction with the active site of the enzyme. Generally, planar polycyclic molecules are known to be effective inhibitors of CYP family 1 enzymes. mdpi.com While specific studies on this compound derivatives as CYP1A2 inhibitors are not extensively documented in the reviewed literature, the pyridine scaffold is present in many bioactive molecules, and its derivatives could potentially interact with the active site of CYP enzymes. The nature and position of substituents on the pyridine ring would be expected to influence the binding affinity and inhibitory potency. Further research is warranted to characterize the CYP1A2 inhibitory potential of this compound derivatives to assess their risk for drug-drug interactions.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. nih.gov The γ-secretase enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and neurotoxicity. nih.gov Gamma-secretase modulators (GSMs) are a class of compounds that allosterically modulate the activity of γ-secretase, leading to a decrease in the production of Aβ42 and an increase in the formation of shorter, less amyloidogenic Aβ species. rupress.org

Recent research has highlighted the potential of methoxypyridine-derived compounds as effective GSMs. escholarship.orgnih.gov The incorporation of a methoxypyridine motif into a tetracyclic scaffold has been shown to improve the activity of these compounds in reducing Aβ42 production. escholarship.orgnih.gov Furthermore, these modifications have led to improved physicochemical properties, such as solubility. escholarship.orgnih.gov In vivo pharmacokinetic studies have demonstrated that some of these novel methoxypyridine-derived GSMs are capable of crossing the blood-brain barrier and reaching their therapeutic target in the central nervous system. escholarship.orgnih.gov For instance, treatment with a methoxypyridine-derived compound has been shown to reduce Aβ42 levels in both the plasma and brain of transgenic mouse models of Alzheimer's disease. nih.gov The development of these derivatives represents a promising therapeutic strategy for Alzheimer's disease. rupress.org

| Compound Series | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| Tetracyclic Gamma-Secretase Modulators | Methoxypyridine motif | Improved activity in reducing Aβ42 production, improved solubility | escholarship.orgnih.gov |

| Methoxypyridyl B-ring derivatives | N-methylpyrazole and tetrahydroindazole moieties | Greater than 2-fold improvement in activity | escholarship.org |

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolic pathways. nih.gov Activation of AMPK can have beneficial effects on conditions such as type 2 diabetes and other metabolic disorders. nih.gov Consequently, AMPK has emerged as an attractive therapeutic target, and there is significant interest in the discovery of small molecule AMPK activators. nih.gov

Several classes of compounds have been identified as direct activators of AMPK. nih.gov Research into novel AMPK activators has included the exploration of various heterocyclic scaffolds, including pyridine derivatives. For example, novel 3,5-dimethylpyridin-4(1H)-one derivatives have been synthesized and evaluated as AMPK activators. nih.gov These compounds have demonstrated the ability to activate AMPK and have also shown selective cell growth inhibitory activity against human breast cancer cell lines. nih.gov While direct studies on this compound derivatives as AMPK activators are limited in the available literature, the findings with other substituted pyridines suggest that this scaffold is a viable starting point for the design of new AMPK activators. The substitutions at the 3, 4, and 5 positions of the pyridine ring would be critical in determining the potency and selectivity of these derivatives towards the AMPK enzyme.

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various diseases. nih.gov Adenosine receptor antagonists are compounds that block the action of adenosine at these receptors. wikipedia.org The development of selective antagonists for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is an active area of research.

The pyridine ring is a common structural motif in a number of adenosine receptor antagonists. nih.gov For instance, monocyclic dihydropyridine and pyridine derivatives have been shown to be potent and selective A3 adenosine receptor antagonists. nih.gov The versatility of the pyridine scaffold allows for structural modifications that can influence not only the affinity of the compounds for the adenosine receptors but also their selectivity across the different subtypes. mdpi.com Although specific research on this compound derivatives in the context of adenosine receptor antagonism is not widely reported, the known activity of other pyridine-containing molecules suggests that this chemical class could be a promising starting point for the design of novel adenosine receptor antagonists.

Pharmacokinetic and Drug Interaction Research (Methodological Focus)

Pharmacokinetic studies are essential in drug discovery and development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. escholarship.org These studies are crucial for determining the dosing regimen and predicting the potential for drug-drug interactions. The methodologies employed in pharmacokinetic research are diverse and are tailored to the specific compound and its intended therapeutic application.

For compounds targeting the central nervous system, such as the methoxypyridine-derived gamma-secretase modulators, a key methodological focus is the assessment of blood-brain barrier penetration. escholarship.org This is often evaluated in animal models through the analysis of compound concentrations in plasma and brain tissue at various time points after administration. nih.gov

Drug interaction studies are a critical component of pharmacokinetic research. These studies often focus on the interaction of a new drug with metabolic enzymes, particularly the cytochrome P450 system. escholarship.org In vitro methods using human liver microsomes or recombinant CYP enzymes are commonly employed to determine the inhibitory potential of a compound against specific isoforms like CYP1A2. These studies help to predict the likelihood of clinically significant drug-drug interactions. Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool used to characterize the relationship between drug exposure and its pharmacological effect, which can aid in the selection of optimal doses for further clinical trials. nih.govscienceopen.com

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently no specific research detailing the agrochemical applications of this compound derivatives. While the broader class of pyridine compounds is extensively studied and utilized in the development of herbicides and fungicides, information focusing solely on the herbicidal or fungicidal properties of derivatives of this compound is not available.

Therefore, it is not possible to provide detailed research findings or data tables for the requested sections on Herbicidal Properties Research and Fungicidal Properties Research for this specific compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and electronic properties of compounds. For pyridine (B92270) derivatives, DFT calculations, often employing basis sets such as B3LYP/6-31G*, have been successfully used to determine optimized structures and vibrational spectra. researchgate.net

In a study of the related compound, 3,5-dibromopyridine (B18299), DFT calculations were performed to achieve a full structure optimization and to calculate the force field. researchgate.net This type of analysis provides detailed information about bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of DFT calculations. For 3,5-Dibromo-4-methoxypyridine, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atoms is expected to significantly influence the electronic distribution within the pyridine ring.

Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Pyridine Analog

| Parameter | Value |

| C-N Bond Length (Å) | 1.34 |

| C-C Bond Length (Å) | 1.39 - 1.40 |

| C-Br Bond Length (Å) | 1.89 |

| C-O Bond Length (Å) | 1.36 |

| O-CH3 Bond Length (Å) | 1.43 |

| C-N-C Bond Angle (°) | 117 |

| C-C-Br Bond Angle (°) | 120 |

Note: The data in this table is representative of substituted pyridines and is for illustrative purposes.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For various pyridine derivatives, the HOMO-LUMO energy gap has been calculated using DFT methods to understand their electronic transitions and reactivity. niscpr.res.in In the case of this compound, the interplay between the electron-donating methoxy group, which would raise the HOMO energy, and the electron-withdrawing bromine atoms, which would lower the LUMO energy, is expected to result in a relatively small HOMO-LUMO gap, suggesting a potentially reactive molecule.

Table 2: Representative HOMO-LUMO Energies and Gap for a Substituted Pyridine Analog

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is representative of substituted pyridines and is for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a detailed picture of the bonding and electronic structure of a molecule by analyzing the delocalization of electron density between filled and unfilled orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate a deficiency of electrons and are prone to nucleophilic attack.

For substituted pyridines, MEP maps can reveal how different functional groups alter the electrostatic potential around the ring. In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and other electrophilic interactions. Conversely, the regions around the hydrogen atoms and potentially the bromine atoms could exhibit positive potential.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

Numerous studies have reported the molecular docking of pyridine derivatives into the active sites of various enzymes to explore their potential as inhibitors. nih.govnih.govmdpi.com For this compound, molecular docking could be used to predict its binding affinity and interaction with specific biological targets. The bromine and methoxy substituents would likely play a significant role in the binding interactions, potentially forming halogen bonds and hydrogen bonds with amino acid residues in the active site of a target protein. These studies are crucial for the rational design of new therapeutic agents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior at an atomic level, revealing information about conformational stability and flexibility. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe how the positions and velocities of particles evolve.

In the context of this compound, an MD simulation would typically be performed by placing the molecule in a simulated physiological environment, such as a water box with ions, to mimic its behavior in a biological system. The simulation, often run for hundreds of nanoseconds, tracks the molecule's structural changes. Key parameters analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to measure its compactness. mdpi.com Such studies are crucial for understanding how the molecule might behave before and during its interaction with a biological target. mdpi.commdpi.com

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound (Hypothetical Data) Simulation of the unbound ligand in an aqueous solution over 200 ns.

| Parameter | Average Value | Description |

|---|---|---|

| RMSD (Å) | 1.2 ± 0.3 | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating overall structural stability. |

| RMSF (Å) | 0.8 ± 0.2 | Indicates the fluctuation of individual atoms from their average positions, highlighting flexible regions of the molecule. |

| Radius of Gyration (Rg) (Å) | 3.5 ± 0.1 | Represents the root mean square distance of the atoms from their common center of mass, indicating the molecule's compactness. |

Free Energy Calculations (e.g., MM/GBSA)

Binding free energy calculations are essential for predicting the affinity of a ligand for its biological target, a critical factor in drug design. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used post-processing technique applied to MD simulation trajectories to estimate the free energy of binding. researchgate.netnih.govpeng-lab.org This approach is considered more accurate than standard docking scores but less computationally intensive than alchemical free energy methods. nih.govpeng-lab.org

The MM/GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation free energy (ΔG_pol), and the nonpolar solvation free energy (ΔG_npol). nih.gov The molecular mechanics energy includes van der Waals and electrostatic interactions, while the solvation energies account for the effect of the solvent. researchgate.netnih.gov By analyzing these energy components, researchers can identify the key forces driving the binding of a compound like this compound to a receptor. frontiersin.org

Table 2: Illustrative MM/GBSA Binding Free Energy Calculation for this compound with a Hypothetical Kinase Target (Hypothetical Data)

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdw) | -35.8 | Contribution from van der Waals forces. |

| Electrostatic Energy (ΔE_elec) | -18.2 | Contribution from electrostatic interactions. |

| Polar Solvation Energy (ΔG_pol) | +30.5 | Energy required to desolvate the polar parts of the molecule and receptor. |

| Nonpolar Solvation Energy (ΔG_npol) | -4.1 | Energy gained from favorable nonpolar interactions. |

| Binding Free Energy (ΔG_bind) | -27.6 | Total estimated binding free energy. A more negative value indicates stronger binding. |

Prediction of Pharmacokinetic and Drug-Likeness Properties (Computational)

In silico methods are invaluable for the early-stage evaluation of a compound's potential to become a viable drug. These computational tools predict pharmacokinetic properties—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—and assess "drug-likeness." mdpi.comscielo.brmdpi.com This predictive analysis helps to identify candidates with favorable profiles and flag those likely to fail in later stages of drug development. nih.gov

Drug-likeness is often evaluated using established guidelines such as Lipinski's Rule of Five, which sets criteria for molecular properties that influence oral bioavailability. scielo.brnih.govscielo.br These rules assess parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational servers and software can predict a wide range of ADMET properties, including intestinal absorption, blood-brain barrier permeability, and potential interactions with key metabolic enzymes. nih.govdergipark.org.tr

Table 3: Predicted Pharmacokinetic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | Indicates high potential for absorption from the gut. |

| Caco-2 Permeability (nm/s) | 25.5 | Predicts good permeability across the intestinal epithelial cell barrier. |

| Blood-Brain Barrier (BBB) Permeability | High | Suggests the compound is likely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Inhibitor | No | Predicts a low likelihood of interfering with a major drug efflux pump. |

| CYP2D6 Inhibitor | Yes | Indicates potential for drug-drug interactions via inhibition of a key metabolic enzyme. |

Table 4: Predicted Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

| Property | Value | Lipinski's Rule (<) | Violations |

|---|---|---|---|

| Molecular Weight (g/mol) | 266.92 cymitquimica.comjk-sci.com | ≤ 500 | 0 |

| LogP (Octanol-Water Partition Coefficient) | 2.45 | ≤ 5 | 0 |

| Hydrogen Bond Donors | 0 | ≤ 5 | 0 |

| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 10 | 0 |

| Total Violations | 0 |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes can be identified, offering a molecular fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

While a detailed experimental FTIR spectrum with peak assignments for 3,5-Dibromo-4-methoxypyridine is not widely available in the cited literature, the expected characteristic absorption bands can be inferred from the known functional groups. Key vibrational modes would include:

C-H stretching vibrations of the pyridine (B92270) ring and the methoxy (B1213986) group.

C=C and C=N stretching vibrations within the aromatic pyridine ring.

C-O stretching of the methoxy group.

C-Br stretching vibrations .

Various bending and deformation modes of the pyridine ring.

A detailed analysis would involve comparing the experimental spectrum with theoretical calculations to assign each band to a specific vibrational motion within the molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. FT-Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

As with FTIR, specific experimental FT-Raman data for this compound, including peak positions and their assignments, are not readily found in the surveyed literature. A comprehensive FT-Raman analysis would be instrumental in identifying and confirming the vibrations of the dibrominated pyridine core and the methoxy substituent, providing a more complete picture of the molecule's vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide crucial data for its structural confirmation.

In the ¹H NMR spectrum of this compound, recorded in methanol-d4, two distinct signals are observed. A singlet at δ 8.68 ppm is assigned to the two equivalent protons on the pyridine ring at positions 2 and 6. Another singlet appears at δ 3.99 ppm, corresponding to the three protons of the methoxy group. The integration of these signals (2H and 3H, respectively) confirms this assignment.